Octadecanal
Overview
Description
Synthesis Analysis
The synthesis of octadecanal and related compounds often involves the manipulation of long-chain fatty acids or their derivatives. For example, the synthesis of octadecasil, a clathrate-type inclusion compound, showcases the intricate methods used to generate materials with octadecanal derivatives. This process involves hydrothermal synthesis with a specific gel composition, leading to the formation of a unique crystalline structure Xiaobo Yang, 2006.
Molecular Structure Analysis
Molecular structure analysis of octadecanal derivatives reveals the complex arrangements and interactions at the atomic level. For instance, the structure of an aldehyde decarbonylase implicated in biofuel synthesis from Prochlorococcus Marinus shows a di-iron catalytic center coordinated with an octadecanoic acid ligand. This highlights the intricate molecular interactions critical for the enzyme's function in converting aldehydes to alkanes, a process relevant to biofuel production H. Axelrod et al., 2012.
Chemical Reactions and Properties
Octadecanal undergoes various chemical reactions, reflecting its versatility in synthetic chemistry. The synthesis of enantiomerically pure 1-O-phosphocholine-2-O-acyl-octadecane and 1-O-phosphocholine-2-N-acyl-octadecane illustrates the chemical modifications octadecanal derivatives can undergo. These compounds, acting as intermediates between phosphatidylcholine and sphingomyelin, showcase the adaptability of octadecanal in creating biologically relevant molecules U. Massing & H. Eibl, 1994.
Physical Properties Analysis
The physical properties of octadecanal derivatives, such as phase change behavior and thermal regulation capabilities, are essential for their application in materials science. For example, microencapsulated n-octadecane with polyurea shells demonstrates significant phase change properties, encapsulation efficiency, and thermal regulation capabilities, making it suitable for heat energy storage applications Huanzhi Zhang & Xiaodong Wang, 2009.
Chemical Properties Analysis
The chemical properties of octadecanal and its derivatives, such as reactivity and stability, play a crucial role in their application across various domains. The synthesis of block, statistical, and gradient copolymers from octadecyl (meth)acrylates using atom transfer radical polymerization exemplifies the chemical versatility of octadecanal derivatives. These materials offer potential applications in creating advanced polymer structures with tailored properties Shuhui Qin et al., 2003.
Scientific Research Applications
Solid-phase Extraction of Organic Compounds : Research by Junk and Richard (1988) highlighted the use of octadecyl-bonded porous silica for solid-phase extraction of organic compounds from water, achieving more than 85% average recovery for pesticides and polycyclic materials (Junk & Richard, 1988).
Thermal Energy Storage : Several studies have focused on the use of n-octadecane in thermal energy storage. Khadiran et al. (2015) found that n-octadecane/activated carbon nanocomposite phase change material could reduce indoor temperature fluctuation in buildings, potentially decreasing energy consumption (Khadiran et al., 2015). Similarly, Jeong et al. (2019) explored n-octadecane-containing heat storage gypsum-cement boards for energy conservation in buildings, especially during cooling seasons (Jeong et al., 2019).
Rubber Modified Asphalt : Liqun (2010) studied the use of octadecanamide as a viscosity reducer in rubber powder modified asphalt, improving flowability and decreasing mixture temperature (Liqun, 2010).
Nanocomposites for Building Applications : Tumirah et al. (2014) discussed n-octadecane/St-MMA nanocapsules, which have potential for thermal energy storage in buildings due to their good chemical stability and thermal reliability (Tumirah et al., 2014).
Microencapsulation for Energy Storage : Tang et al. (2017) synthesized microencapsulated octadecane with a silica shell, demonstrating good thermal stability and potential use as shape-stabilized phase change materials for thermal energy storage (Tang et al., 2017).
Enhanced Thermal Properties with Nanoparticles : Tafrishi et al. (2020) added graphene and boron nitride nanosheets to octadecane paraffin, resulting in a nanocomposite with improved thermal properties, such as higher melting point and increased thermal conductivity (Tafrishi et al., 2020).
Characterization of Thermo-Physical Properties : Yehya et al. (2019) characterized the behavior and thermo-physical properties of n-Octadecane using both numerical simulation and experiment (Yehya et al., 2019).
Biodegradation and Environmental Impact : Wakeham et al. (1986) studied the behavior of aliphatic hydrocarbons, including octadecane, in coastal seawater, observing significant biodegradation with residence times of about 1 day in certain environments (Wakeham et al., 1986).
Biodiesel Production : Chen and Xu (2016) researched the hydrodeoxygenation of biodiesel-related methyl stearate over Ru/HZSM-5 catalysts, leading to the production of heptadecane and octadecane (Chen & Xu, 2016).
Drug Release from Microspheres : Chan and Heng (2002) demonstrated that augmented drug release from calcium alginate microspheres can be achieved by cross-linking with octanal and octadecanal (Chan & Heng, 2002).
Safety And Hazards
properties
IUPAC Name |
octadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQKRXKHIRPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213250 | |
Record name | Octadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
320.00 to 322.00 °C. @ 760.00 mm Hg | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Octadecanal | |
CAS RN |
638-66-4 | |
Record name | Octadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCTADECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH4GZ7JT4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.00 °C. @ 760.00 mm Hg | |
Record name | Stearaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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